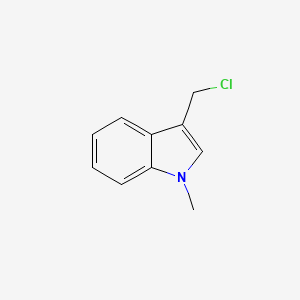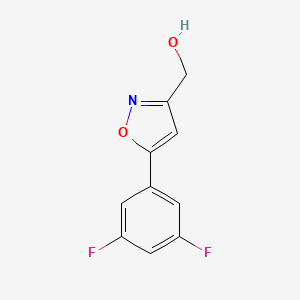
(5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol: is a chemical compound characterized by the presence of a difluorophenyl group attached to an isoxazole ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol typically involves the reaction of 3,5-difluorobenzonitrile with hydroxylamine hydrochloride to form the corresponding isoxazole. This intermediate is then subjected to reduction conditions to yield the final product, this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of (5-(3,5-Difluorophenyl)isoxazol-3-yl)carboxylic acid.
Reduction: Formation of (5-(3,5-Difluorophenyl)isoxazol-3-yl)amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its difluorophenyl group can interact with various biological targets, providing insights into enzyme-substrate relationships.
Medicine: The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its ability to undergo various chemical modifications makes it a versatile candidate for designing new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol involves its interaction with specific molecular targets. The difluorophenyl group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their function. The isoxazole ring can participate in electron delocalization, affecting the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
類似化合物との比較
- (5-(3,4-Difluorophenyl)isoxazol-3-yl)methanol
- (5-(2,4-Difluorophenyl)isoxazol-3-yl)methanol
- (5-(3,5-Dichlorophenyl)isoxazol-3-yl)methanol
Comparison: Compared to its analogs, (5-(3,5-Difluorophenyl)isoxazol-3-yl)methanol exhibits unique properties due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s electronic properties, reactivity, and binding affinity. The presence of fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications.
特性
分子式 |
C10H7F2NO2 |
|---|---|
分子量 |
211.16 g/mol |
IUPAC名 |
[5-(3,5-difluorophenyl)-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C10H7F2NO2/c11-7-1-6(2-8(12)3-7)10-4-9(5-14)13-15-10/h1-4,14H,5H2 |
InChIキー |
OGQHCYIMAQMORG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1F)F)C2=CC(=NO2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


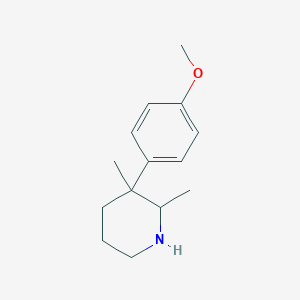


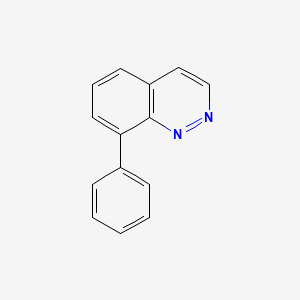

![(2-Aminobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B12973975.png)

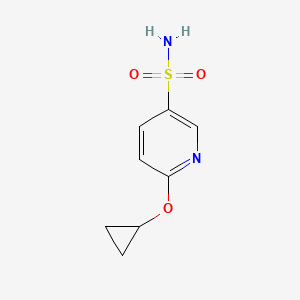
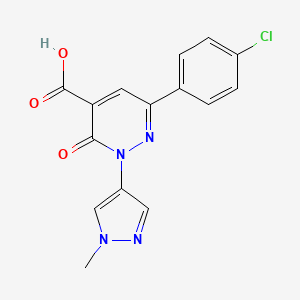
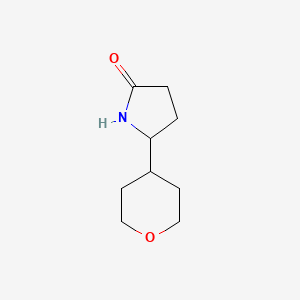
![5'-Methoxyspiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-2',4(1'H)-dione](/img/structure/B12974008.png)

